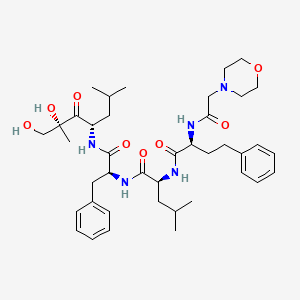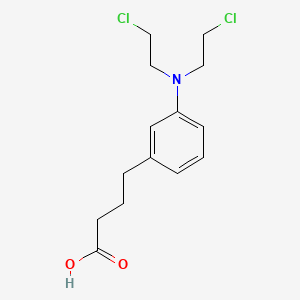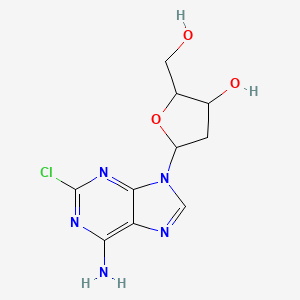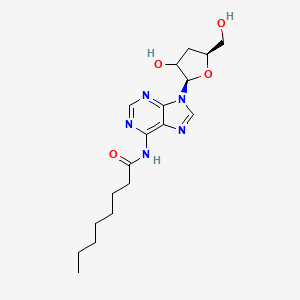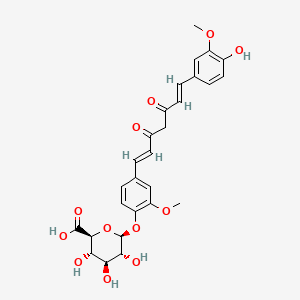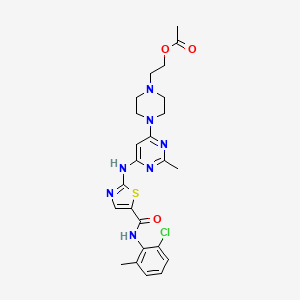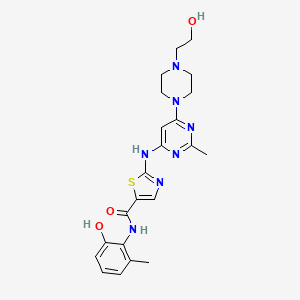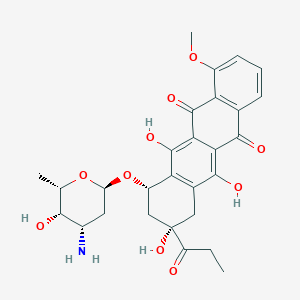
Gefitinib 3,4-Difluoro Impurity HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gefitinib 3,4-Difluoro Impurity Hydrochloride is a chemical compound used primarily as a reference standard in pharmaceutical research. It is a derivative of gefitinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The chemical name for this compound is N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine hydrochloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Gefitinib 3,4-Difluoro Impurity Hydrochloride involves multiple steps, starting with the preparation of the quinazoline core structure. The key steps include:
Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-difluorophenyl group: This step involves the substitution reaction where the difluorophenyl group is introduced to the quinazoline core.
Attachment of the morpholinopropoxy group: This is done through a nucleophilic substitution reaction, where the morpholinopropoxy group is attached to the quinazoline core.
Methoxylation: The methoxy group is introduced through a methylation reaction.
Industrial Production Methods: Industrial production of Gefitinib 3,4-Difluoro Impurity Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of industrial-grade reagents: To maintain consistency and cost-effectiveness.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity
Types of Reactions:
Oxidation: Gefitinib 3,4-Difluoro Impurity Hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide, potassium permanganate.
Reducing agents: Such as sodium borohydride, lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Reduced derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions
Aplicaciones Científicas De Investigación
Gefitinib 3,4-Difluoro Impurity Hydrochloride is used extensively in scientific research, including:
Pharmaceutical research: As a reference standard for the analysis of gefitinib and its impurities.
Analytical chemistry: For calibration and validation of analytical methods such as high-performance liquid chromatography (HPLC).
Biological studies: To study the metabolism and degradation pathways of gefitinib.
Medicinal chemistry: For the development of new derivatives and analogs with improved therapeutic properties
Mecanismo De Acción
Gefitinib 3,4-Difluoro Impurity Hydrochloride, being a derivative of gefitinib, shares a similar mechanism of action. It inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme. This inhibition prevents the phosphorylation of tyrosine residues on the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival. This mechanism is particularly effective in cancer cells that overexpress EGFR .
Comparación Con Compuestos Similares
Gefitinib 3,4-Difluoro Impurity Hydrochloride can be compared with other similar compounds such as:
Gefitinib: The parent compound, used as a tyrosine kinase inhibitor in cancer treatment.
Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness: Gefitinib 3,4-Difluoro Impurity Hydrochloride is unique due to the presence of the 3,4-difluorophenyl group, which distinguishes it from other impurities and analogs. This structural difference can influence its reactivity and interaction with biological targets .
Propiedades
Número CAS |
184475-68-1 |
|---|---|
Fórmula molecular |
C22H25F2N4O3Cl |
Peso molecular |
466.92 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


